2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and multiple aromatic rings
Preparation Methods
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings and other functional groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to its combination of functional groups and structural features. Similar compounds include:
Triazole derivatives: Compounds with a triazole ring and various substituents.
Sulfanyl compounds: Molecules containing a sulfanyl group attached to different aromatic or aliphatic systems.
Acetohydrazides: Compounds with an acetohydrazide moiety, often used in medicinal chemistry.
This compound’s unique structure allows for a wide range of applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C26H24ClN5O3S |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5O3S/c1-17(18-4-12-22(34-2)13-5-18)28-29-24(33)16-36-26-31-30-25(19-6-14-23(35-3)15-7-19)32(26)21-10-8-20(27)9-11-21/h4-15H,16H2,1-3H3,(H,29,33)/b28-17- |
InChI Key |
YVCWGWZWMUDRKE-QRQIAZFYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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